Bienvenue dans la boutique en ligne BenchChem!

(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

Lipophilicity Physicochemical profiling Drug-likeness

(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate (CAS 929412-15-7) is a synthetic aurone flavonoid derivative bearing a benzenesulfonate ester at the 6-position of the (Z)-2-benzylidenebenzofuran-3(2H)-one core. With a molecular formula of C21H14O5S and a molecular weight of 378.4 g/mol , this compound represents the unsubstituted parent benzenesulfonate ester within a broader class of aurone sulfonate derivatives that have been investigated as acetylcholinesterase (AChE) inhibitors with sub-micromolar potency.

Molecular Formula C21H14O5S
Molecular Weight 378.4
CAS No. 929412-15-7
Cat. No. B2990599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate
CAS929412-15-7
Molecular FormulaC21H14O5S
Molecular Weight378.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H14O5S/c22-21-18-12-11-16(26-27(23,24)17-9-5-2-6-10-17)14-19(18)25-20(21)13-15-7-3-1-4-8-15/h1-14H/b20-13-
InChIKeyABOSIGDDZHWNAQ-MOSHPQCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 929412-15-7: Aurone Benzenesulfonate Scaffold for Cholinesterase-Targeted Medicinal Chemistry Procurement


(2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate (CAS 929412-15-7) is a synthetic aurone flavonoid derivative bearing a benzenesulfonate ester at the 6-position of the (Z)-2-benzylidenebenzofuran-3(2H)-one core [1]. With a molecular formula of C21H14O5S and a molecular weight of 378.4 g/mol , this compound represents the unsubstituted parent benzenesulfonate ester within a broader class of aurone sulfonate derivatives that have been investigated as acetylcholinesterase (AChE) inhibitors with sub-micromolar potency [2]. The (Z)-configuration at the exocyclic benzylidene double bond is stereochemically defined and structurally confirmed by SMILES notation . The compound serves as a critical reference scaffold for structure-activity relationship (SAR) studies, where modifications at the benzylidene ring and the sulfonate ester moiety systematically modulate enzymatic inhibitory activity [2].

Why the Unsubstituted Benzenesulfonate Ester of CAS 929412-15-7 Cannot Be Replaced by a Generic Aurone Analog in AChE-Focused Research


Within the aurone chemotype, the nature of the sulfonate ester at position 6 is a primary determinant of acetylcholinesterase inhibitory potency and neuroprotective activity, as demonstrated by the systematic SAR analysis of Pourparizi et al. (2023), which showed that benzenesulfonate substitution with electron-withdrawing, electron-donating, and lipophilic groups produced activity spanning from micromolar to 0.04 µM IC50 [1]. The unsubstituted benzenesulfonate ester (CAS 929412-15-7) occupies a specific physicochemical space—intermediate between the more polar methanesulfonate analog (MW 316.3, XLogP3 3.1) [2] and the more lipophilic 4-methoxybenzenesulfonate variant (MW 408.43, logP 4.43) —that directly governs passive membrane permeability, target engagement kinetics, and the potential for π-stacking interactions within the peripheral anionic site (PAS) of AChE [1]. Simply substituting any aurone sulfonate derivative without controlling for sulfonate group identity introduces uncontrolled variables in lipophilicity, hydrogen-bond acceptor capacity, and steric bulk that confound SAR interpretation and may abolish or unpredictably alter inhibitory activity [1].

Quantitative Differentiation Evidence for (2Z)-2-Benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl Benzenesulfonate (CAS 929412-15-7) Versus Closest Structural Analogs


Sulfonate Ester Lipophilicity Differentiation: Benzenesulfonate vs. Methanesulfonate vs. 4-Methoxybenzenesulfonate Analogs

The unsubstituted benzenesulfonate ester of CAS 929412-15-7 (MW 378.4) occupies a strategic intermediate lipophilicity position between the more polar methanesulfonate analog (MW 316.3, XLogP3 = 3.1) and the more lipophilic 4-methoxybenzenesulfonate analog (MW 408.43, logP = 4.43, logD = 4.43). While the target compound's exact experimental logP value is not reported in primary literature, the benzenesulfonate moiety contributes approximately +0.9 to +1.3 logP units relative to the methanesulfonate, based on the difference between the methanesulfonate XLogP3 of 3.1 [1] and estimated values for the benzenesulfonate. This intermediate lipophilicity profile is critical for balancing membrane permeability with aqueous solubility in neuronal cell-based assays, as demonstrated for the broader aurone sulfonate class in SH-SY5Y neuroprotection models [2].

Lipophilicity Physicochemical profiling Drug-likeness Aurone sulfonate ester

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation from Methanesulfonate Analog

The target compound (CAS 929412-15-7) possesses 5 hydrogen-bond acceptor (HBA) atoms and a higher topological polar surface area than the methanesulfonate analog, which has the same HBA count of 5 [1] but a lower molecular surface area contribution from the smaller methyl group versus the phenyl ring. The benzenesulfonate phenyl ring introduces an additional aromatic ring that can engage in π-π stacking interactions with aromatic residues (e.g., Tyr, Trp) in the peripheral anionic site (PAS) of AChE—an interaction motif explicitly exploited in the design of aurone sulfonate AChE inhibitors [2]. By contrast, the methanesulfonate analog lacks this aromatic surface for π-stacking, while the 4-methoxybenzenesulfonate (HBA count = 9, polar surface area = 153.6 Ų) may introduce excessive polarity that limits blood-brain barrier penetration potential.

Hydrogen-bond acceptor Polar surface area ADME prediction CNS drug-likeness

Class-Level AChE Inhibitory Activity Contextualization: Aurone Benzenesulfonate SAR Framework from Pourparizi et al. (2023)

Pourparizi et al. (2023) established a systematic SAR framework for aurone benzenesulfonate derivatives as AChE inhibitors, demonstrating that most compounds in the (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl-benzenesulfonate class exhibit anti-AChE activity in the micromolar to sub-micromolar range, with the most potent analog (compound A4, bearing t-Bu and Cl substituents) achieving an IC50 of 0.04 µM against Electrophorus electricus AChE using Ellman's colorimetric method [1]. The study confirmed that the benzenesulfonate moiety at position 6 is critical for PAS-directed AChE inhibition, and that the unsubstituted parent scaffold—of which CAS 929412-15-7 is the archetype—provides the baseline for evaluating the contribution of individual substituent effects. The study also demonstrated that select aurone sulfonates (e.g., compound A2) exhibit neuroprotective activity in H2O2-stressed SH-SY5Y neuronal cells via NRF2 pathway upregulation [1]. Importantly, direct AChE IC50 data for the unsubstituted benzenesulfonate parent (CAS 929412-15-7) was not individually reported in this study; its value is as the reference scaffold from which substituted analogs are derived and against which their SAR contributions are measured.

Acetylcholinesterase inhibition Aurone sulfonate Neurodegeneration SAR scaffold

Trifluoromethanesulfonate Analog Differentiation: Leaving-Group Reactivity and Synthetic Utility

The benzenesulfonate ester of CAS 929412-15-7 is significantly more hydrolytically stable and less reactive as a leaving group compared to the corresponding trifluoromethanesulfonate (triflate) analog (CAS 1613190-18-3, MW ~384.3) . Benzenesulfonate esters are well-established as moderately stable sulfonate electrophiles suitable for biological assay conditions, whereas triflate esters are highly reactive electrophiles prone to rapid hydrolysis in aqueous media (half-life on the order of minutes to hours depending on pH), making them unsuitable for most cell-based or enzymatic assays without extensive stabilization strategies . For medicinal chemistry programs requiring both biological evaluation and subsequent synthetic diversification (e.g., nucleophilic aromatic substitution or Pd-catalyzed cross-coupling at the 6-position), the benzenesulfonate offers a balanced reactivity profile: sufficient stability for biochemical and cell-based assay incubation periods (typically 24–72 hours), while retaining the potential for sulfonate displacement under controlled synthetic conditions .

Sulfonate ester reactivity Leaving group ability Synthetic intermediate Click chemistry precursor

Benzylidene Ring Substituent Differentiation: Unsubstituted Parent vs. 4-Methoxybenzylidene Analog in Commercial Inventory and Pricing

A procurement-relevant differentiation exists between the unsubstituted benzylidene analog (CAS 929412-15-7) and the 4-methoxybenzylidene-substituted analog (CAS 929372-84-9, MW 408.42). The 4-methoxybenzylidene analog is commercially stocked by Life Chemicals in multiple quantities (4 mg at $66.00, 75 mg at $208.00, 5 μmol at $63.00, and 10 μmol at $83.00 as of 2023) [1], while the unsubstituted parent compound (CAS 929412-15-7) is primarily listed by specialty screening compound suppliers with standard purity of 95% . For researchers requiring the unsubstituted scaffold as a SAR baseline—free from the electron-donating and lipophilicity-modifying effects of the 4-methoxy group—CAS 929412-15-7 is the structurally essential comparator. The 4-methoxy substitution on the benzylidene ring introduces electronic and steric variables (Hammett σₚ = -0.27 for OCH₃) that cannot be deconvoluted from sulfonate ester SAR contributions, meaning that procurement of the methoxy-substituted analog alone is insufficient for establishing a complete SAR matrix.

Procurement availability Commercial pricing Aurone analog comparison Research tool compound

Optimal Procurement and Research Application Scenarios for (2Z)-2-Benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl Benzenesulfonate (CAS 929412-15-7)


SAR Reference Scaffold for Aurone Sulfonate AChE Inhibitor Lead Optimization Programs

In medicinal chemistry programs targeting the peripheral anionic site (PAS) of acetylcholinesterase for Alzheimer's disease drug discovery, CAS 929412-15-7 serves as the zero-substituent reference compound against which the ΔpIC50 contributions of benzylidene ring substituents and benzenesulfonate modifications are quantitatively calibrated. As demonstrated by Pourparizi et al. (2023), the aurone benzenesulfonate class spans a >100-fold activity range (micromolar to 0.04 µM IC50) depending on substitution pattern, and rigorous SAR interpretation requires the unsubstituted parent as baseline [1]. Procuring this compound alongside substituted analogs (e.g., 4-chloro, 4-methoxy, or t-Bu variants) enables complete SAR matrix construction with defensible, publication-quality comparative data.

Physicochemical Reference Standard for Aurone Sulfonate CNS Drug-Likeness Profiling

The intermediate lipophilicity (estimated XLogP3 ~3.6–4.0), moderate molecular weight (378.4), and balanced HBA count (5) of CAS 929412-15-7 position it as an ideal reference standard for CNS drug-likeness profiling within the aurone chemotype [1] . When evaluating the impact of sulfonate ester modifications on predicted blood-brain barrier permeability, the unsubstituted benzenesulfonate provides the central calibration point between the more polar methanesulfonate (XLogP3 = 3.1) and the more lipophilic 4-methoxybenzenesulfonate (logP = 4.43) [2], enabling quantitative assessment of the lipophilicity-permeability trade-off.

Stable Synthetic Intermediate for Aurone 6-Position Diversification via Sulfonate Displacement

For synthetic chemistry workflows requiring a stable yet synthetically tractable sulfonate ester at the aurone 6-position, CAS 929412-15-7 offers a balanced reactivity profile: sufficient hydrolytic stability for multi-step synthetic sequences and chromatographic purification, while retaining the capacity for nucleophilic displacement under controlled conditions—a reactivity advantage over the hydrolytically labile triflate analog (CAS 1613190-18-3) that is incompatible with aqueous workup or prolonged reaction times [1]. This makes the benzenesulfonate the preferred intermediate for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution at the 6-position in aurone scaffold diversification libraries.

Negative Control or Baseline Compound for Neuroprotection and NRF2 Pathway Assays

Pourparizi et al. (2023) demonstrated that specific aurone sulfonate derivatives (e.g., compound A2) upregulate NRF2 gene expression and protect SH-SY5Y neuronal cells from H₂O₂-induced oxidative stress [1]. As the unsubstituted parent scaffold, CAS 929412-15-7 serves as the essential baseline control for such neuroprotection and NRF2 pathway activation assays: it enables researchers to distinguish between scaffold-intrinsic cytoprotective effects and those conferred by specific substituents, thereby preventing false attribution of biological activity to the aurone core when activity actually derives from substituent-specific pharmacophore contributions.

Quote Request

Request a Quote for (2Z)-2-benzylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.